
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide, also known as CT327, is a small molecule drug candidate that has shown promise in the treatment of various inflammatory diseases. The compound is a potent inhibitor of a specific protein called phosphodiesterase 4 (PDE4), which plays a key role in the regulation of immune responses. In
Wirkmechanismus
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide is a selective inhibitor of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a key role in immune cell function. By inhibiting PDE4, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide increases cAMP levels in immune cells, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This results in a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing inflammation, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the production of mucus in the airways, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. In a rat model of rheumatoid arthritis, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce joint inflammation, bone destruction, and cartilage damage. In a mouse model of psoriasis, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce skin inflammation and improve skin thickness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide for lab experiments is its high potency and selectivity for PDE4. This allows for precise modulation of immune cell function and reduces the risk of off-target effects. In addition, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one limitation of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide. One possibility is the evaluation of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide in clinical trials for the treatment of inflammatory diseases such as asthma, COPD, psoriasis, and rheumatoid arthritis. Another direction is the exploration of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide in combination with other therapies, such as corticosteroids or biologic agents, to enhance its efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide, as well as its potential use in other inflammatory diseases.
Synthesemethoden
The synthesis of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-methyl-2-thiophene carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-cyclopropyl-1,3-oxazole-4-carboxamide in the presence of a base to yield the final product, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide. The overall yield of the synthesis is around 30%, and the purity of the compound is typically greater than 99%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. In these studies, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD, as well as improve skin inflammation in a mouse model of psoriasis. In addition, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce joint inflammation and bone destruction in a rat model of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-2-5-9(17-7)11-10(13-6-16-11)12(15)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAATKHRWKZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(N=CO2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

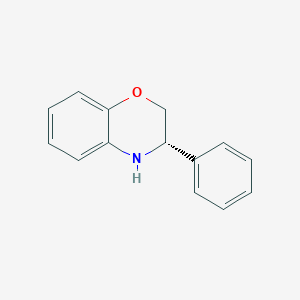
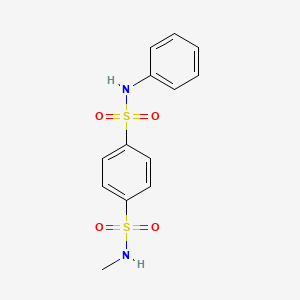
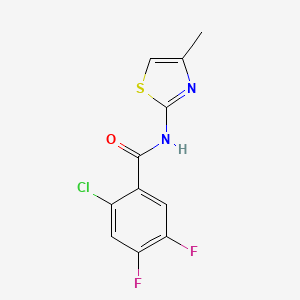
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)

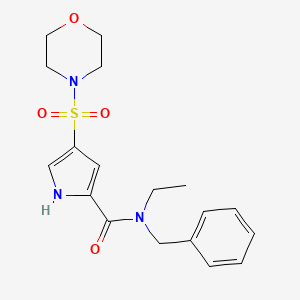
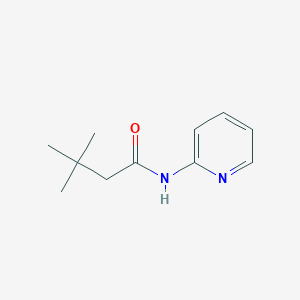
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
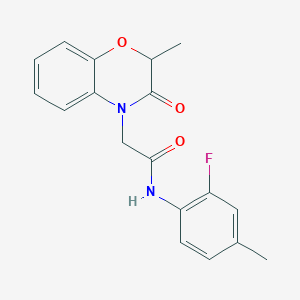
![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)


![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)